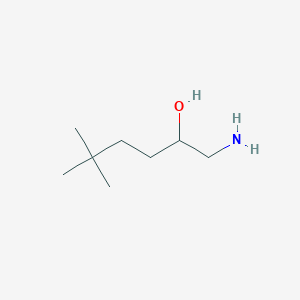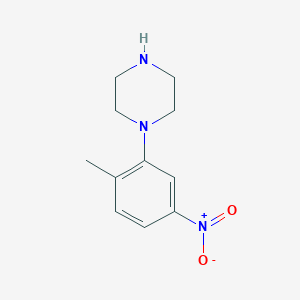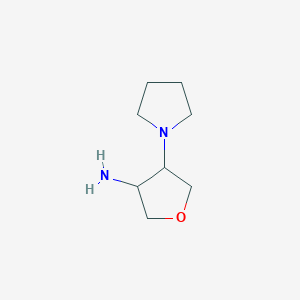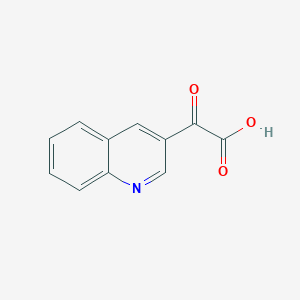
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of ethyl and tetrahydro groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium hydroxide in acetone, followed by water at 0°C, maintaining pH 10.8 - 11.
Step 2: Reaction with trifluoro-[1,3,5]triazine and pyridine in dichloromethane at -10°C for 2 hours.
Step 3: Quinoline in dichloromethane at 55°C for 48 hours.
Step 4: Hydrogenation using 5%-palladium on activated carbon in ethanol for 2.5 hours at 760.05 Torr.
Step 5: Microwave irradiation in acetic acid at 200°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzene ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications :
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-(S)-amino-1-tertbutyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may result in different binding affinities and metabolic pathways compared to other benzodiazepine derivatives.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-ethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-11(15)13-9-6-4-3-5-7(9)10(14)12-8/h3-6,8H,2H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
URLWUUUOWIIBLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)











